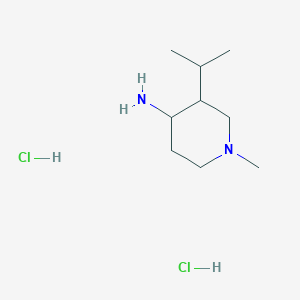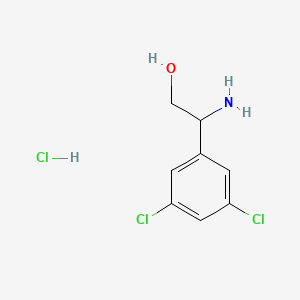
2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl” is a chemical compound with the CAS Number: 2061980-48-9 . It has a molecular weight of 242.53 and a linear formula of C8H10Cl3NO . It is a solid at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Organic Acids in Industrial Applications
Organic acids, including hydrochloric acid (HCl), are crucial in acidizing operations within the oil and gas industry to enhance the permeability of reservoirs. Although not directly related to 2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl, the study by Alhamad et al. (2020) discusses the use of organic acids as alternatives to HCl due to their lower corrosiveness and potential for deeper penetration without sludging issues. These acids are employed for damage removal and dissolution in carbonate formations, highlighting the importance of chemical properties and interactions in industrial applications Alhamad, Alrashed, Al Munif, & Miskimins, 2020.
Environmental Impact of Chlorinated Compounds
Research on chlorinated compounds, such as 1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane (DDT) and its metabolites, offers insights into the environmental and health impacts of such chemicals. Studies by Burgos-Aceves et al. (2021) have shown that DDT and DDE act as endocrine disruptors in humans and wildlife, implicating the significance of understanding the environmental behavior of chlorinated chemicals, including potential compounds like this compound Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021.
Biodegradation of Chlorophenols
The biodegradation of chlorophenols, closely related to the structural nature of this compound, is significant for environmental remediation efforts. A study by Krijgsheld and Gen (1986) evaluates the impact of chlorophenols in the aquatic environment, discussing the moderate to high persistence and toxicity of these compounds, which underscores the importance of microbial degradation in mitigating environmental contamination Krijgsheld & Gen, 1986.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Wirkmechanismus
Pharmacokinetics
The pharmacokinetics of 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride were studied on oral administration to rats at doses of 270 and 540 μg/kg . Increases in dose led to proportionate increases in the maximum blood substance concentration . Times to maximum concentration were 0.25 – 1.5 hours . The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined: values were 72 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and more than 96 hours for 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol . Halogen atoms present in the molecules of the study compounds prevented their rapid metabolic inactivation . The main pharmacokinetic parameters were computed: area under pharmacokinetic curve; half-elimination time; mean retention time; plasma clearance .
Eigenschaften
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODORLEGBXAZGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

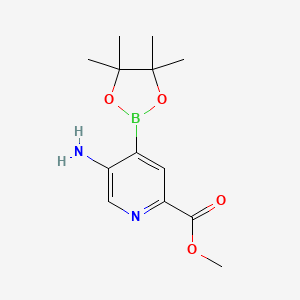
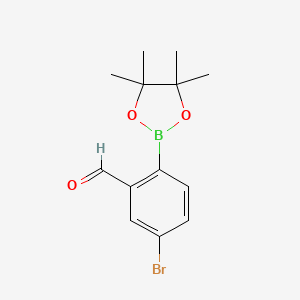
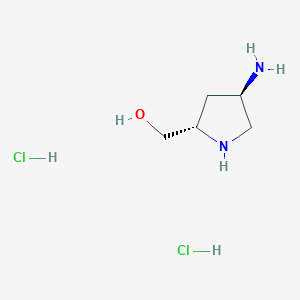
![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)
![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
